molecular formula C21H25NO4S B2475666 (4-Isopropoxyphenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone CAS No. 1448070-39-0

(4-Isopropoxyphenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone

Cat. No. B2475666
CAS RN: 1448070-39-0
M. Wt: 387.49
InChI Key: WMOGSVYJCGKYLD-UHFFFAOYSA-N
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Description

The compound (4-Isopropoxyphenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring is widely used by medicinal chemists due to its unique properties. In the case of our compound, the presence of the pyrrolidine ring contributes to its pharmacophore space exploration. The sp³-hybridization of the pyrrolidine carbon atoms allows for diverse functionalization . Researchers have synthesized bioactive molecules containing this scaffold, exploring its potential as a drug candidate. The stereoisomers and spatial orientation of substituents significantly impact the biological profile of these compounds, affecting their binding to enantioselective proteins.

Selective Androgen Receptor Modulators (SARMs)

Researchers have optimized the structure of 4-(pyrrolidin-1-yl)benzonitrile derivatives, aiming to develop selective androgen receptor modulators (SARMs). These compounds may have applications in treating conditions related to androgen receptor dysregulation .

Alkylaminophenol Compounds

Our compound, 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, falls into the category of alkylaminophenols. These compounds play essential roles in biological processes and may have applications in drug design and development .

Organic Synthesis and Chemical Reactions

The synthesis of (4-Isopropoxyphenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone involves several chemical reactions, including the Petasis reaction. Understanding its synthetic pathways and reactivity can aid in designing novel derivatives or analogs .

properties

IUPAC Name

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-16(2)26-19-12-10-17(11-13-19)21(23)22-14-6-7-18(22)15-27(24,25)20-8-4-3-5-9-20/h3-5,8-13,16,18H,6-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOGSVYJCGKYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Isopropoxyphenyl)(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone

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